

Application Notes and Protocols for AZ-PFKFB3-67 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-PFKFB3-67 is a potent and highly selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in the glycolytic pathway, responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[2] Upregulation of PFKFB3 has been observed in various cancer cells and is associated with increased glycolytic flux, promoting cell proliferation and survival.[3] PFKFB3 also plays a crucial role in angiogenesis.[2][4] **AZ-PFKFB3-67**'s selective inhibition of PFKFB3 makes it a valuable tool for studying the roles of PFKFB3 in cancer metabolism and angiogenesis, and as a potential therapeutic agent.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of **AZ-PFKFB3-67**.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of AZ-PFKFB3-67.

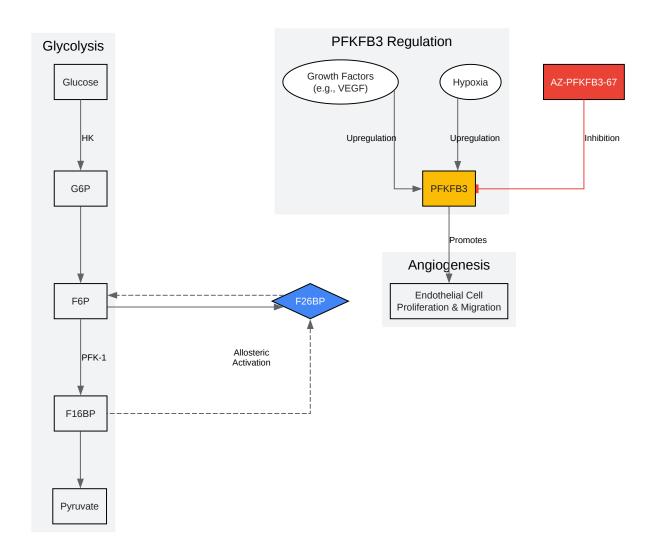


Target/Process	Assay Type	Value	Reference
PFKFB3	Enzymatic Inhibition	IC50: 11 nM	[1][5]
PFKFB2	Enzymatic Inhibition	IC50: 159 nM	[1][5]
PFKFB1	Enzymatic Inhibition	IC50: 1130 nM	[1][5]
Cellular F-2,6-BP Levels	Cell-based	IC50: 0.51 μM	[6][7]
PFKFB3 (cell-free)	Enzymatic Inhibition	IC50: 18 nM	[6]

Signaling Pathway

The diagram below illustrates the central role of PFKFB3 in glycolysis and angiogenesis, and the inhibitory action of **AZ-PFKFB3-67**.





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PFKFB3 signaling in glycolysis and angiogenesis.

Experimental Protocols PFKFB3 Enzymatic Inhibition Assay



This protocol describes a biochemical assay to determine the in vitro inhibitory activity of **AZ-PFKFB3-67** on recombinant PFKFB3 enzyme. The assay measures the amount of ADP produced, which is correlated with enzyme activity.

Workflow:



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Workflow for PFKFB3 enzymatic inhibition assay.

Materials:

- Recombinant human PFKFB3 enzyme
- AZ-PFKFB3-67
- Fructose-6-phosphate (F-6-P)
- Adenosine triphosphate (ATP)
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100[8]
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white microplates

Procedure:

- Prepare a serial dilution of AZ-PFKFB3-67 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add 5 μ L of the diluted **AZ-PFKFB3-67** or DMSO (vehicle control) to the wells of a 96-well plate.



- Add 10 μL of recombinant PFKFB3 enzyme (e.g., 20 nM final concentration) to each well.[8]
- Incubate for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding 10 μL of a substrate mix containing F-6-P and ATP (e.g., 2 mM and 20 μM final concentrations, respectively).[8]
- Incubate the plate for 2 hours at 37°C.[8]
- Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 50 μL of Kinase Detection Reagent to each well.
- Incubate for 30 minutes at room temperature.
- · Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **AZ-PFKFB3-67** and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Cellular Fructose-2,6-Bisphosphate (F-2,6-BP) Levels

This protocol describes an enzymatic method to quantify the intracellular levels of F-2,6-BP in cells treated with **AZ-PFKFB3-67**. The assay is based on the activation of pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP) by F-2,6-BP.

Procedure:

- Cell Culture and Treatment: Seed cells (e.g., endothelial cells or cancer cell lines) in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of **AZ-PFKFB3-67** or vehicle control for the desired time.
- Extraction of F-2,6-BP:
 - Aspirate the culture medium and wash the cells with ice-cold PBS.



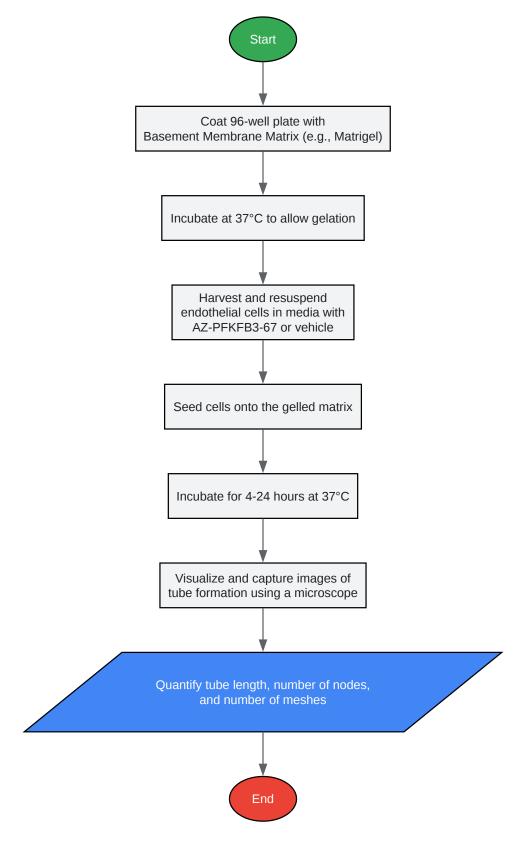
- Add 200-300 μL of 50 mM NaOH to each well and heat at 80°C for 10-20 minutes to extract F-2,6-BP.[9]
- Cool the extracts on ice and neutralize with glacial acetic acid in the presence of 20 mM
 HEPES.[9]
- Centrifuge at 10,000 x g for 15 minutes to pellet insoluble material.[9]
- Collect the supernatant containing F-2,6-BP.
- Enzymatic Assay:
 - Prepare an assay mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM fructose-6-phosphate, 0.15 mM NADH, 1 U/mL aldolase, 1 U/mL triosephosphate isomerase, and 1 U/mL glycerol-3-phosphate dehydrogenase.[9]
 - Add a known amount of PFP (from potato tubers) to the assay mixture.
 - Add a sample of the cell extract to the mixture.
 - The rate of NADH oxidation is measured spectrophotometrically at 340 nm. The rate is proportional to the concentration of F-2,6-BP in the sample.
 - A standard curve is generated using known concentrations of F-2,6-BP to quantify the levels in the cell extracts.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of **AZ-PFKFB3-67** on the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.

Workflow:





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Workflow for endothelial cell tube formation assay.



Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
- Endothelial Cell Growth Medium
- Basement Membrane Matrix (e.g., Matrigel®)
- AZ-PFKFB3-67
- 96-well tissue culture plates
- Inverted microscope with a camera

Procedure:

- Thaw the Basement Membrane Matrix on ice overnight.
- Coat the wells of a pre-chilled 96-well plate with 50-100 μL of the matrix solution.[10][11]
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[10][12]
- Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of endothelial cell basal medium.
- Prepare cell suspensions containing different concentrations of AZ-PFKFB3-67 or vehicle control. The final cell density should be approximately 1-1.5 x 10⁴ cells per well.[12]
- Carefully add 100 μL of the cell suspension to each well on top of the solidified matrix.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.[12] Tube formation can often be observed within 4-6 hours.[11]
- Visualize and capture images of the tube-like structures using an inverted microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions (nodes), and number of enclosed areas (meshes) using image analysis software.



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